molecular formula C6H10N2O B1280612 2-Tert-butyl-1,3,4-oxadiazole CAS No. 251540-53-1

2-Tert-butyl-1,3,4-oxadiazole

Cat. No. B1280612
M. Wt: 126.16 g/mol
InChI Key: SETCKKFZFOFBSI-UHFFFAOYSA-N
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Description

2-Tert-butyl-1,3,4-oxadiazole is a chemical compound with the molecular formula C6H10N2O . It is also known by other names, including tert-butyl-1,3,4-oxadiazole and 2-tert-butyl-[1,3,4]oxadiazole . The compound’s structure consists of a five-membered heterocyclic ring containing oxygen and nitrogen atoms .


Synthesis Analysis

The synthesis of 2-Tert-butyl-1,3,4-oxadiazole involves various methods, including cyclization reactions. Researchers have explored both experimental and computational approaches to obtain this compound. Further studies are needed to optimize synthetic routes and improve yields .


Molecular Structure Analysis

The molecular formula of 2-Tert-butyl-1,3,4-oxadiazole indicates a total of nine heavy atoms (carbon, nitrogen, and oxygen). The compound’s exact mass is approximately 126.08 g/mol . Its canonical SMILES representation is CC©©C1=NN=CO1 .


Chemical Reactions Analysis

2-Tert-butyl-1,3,4-oxadiazole has been investigated for its reactivity in various chemical reactions. Researchers have explored its potential as a hole-blocking material in multilayer polymer light-emitting diodes (PLEDs) to enhance device efficiency . Additionally, it exhibits interesting properties in the context of corrosion inhibition .


Physical And Chemical Properties Analysis

  • Complexity : 97.7

Scientific Research Applications

1. Application in Electron Transporting Materials

  • Summary of the Application: “2-Tert-butyl-1,3,4-oxadiazole” is used in the synthesis of electron transporting materials for blue phosphorescent and fluorescent devices .
  • Methods of Application: Two molecules, bis (2- tert -butyl-1,3,4-oxadiazole-5-diyl)-3,3′- m -terphenyl ( t OXD- m TP) and bis (2- (4- tert -butylphenyl)-1,3,4-oxadiazole-5-diyl)-3,3′- m -terphenyl ( t pOXD- m TP), were synthesized and characterized. These molecules contained two oxadiazolyl groups and a m -terphenyl linkage as the core structure .
  • Results or Outcomes: The application of these materials in blue phosphorescent light-emitting devices effectively confines the triplet exciton in the emitting layers. One of the electroluminescent (EL) devices showed an excellent current efficiency of 43.3 cd A −1 and an external quantum efficiency (EQE) of 23.0% .

2. Application in Anticancer Activity

  • Summary of the Application: “2-Tert-butyl-1,3,4-oxadiazole” is used in the synthesis of compounds with anticancer activity .
  • Methods of Application: An unparalleled copper (I)-catalyzed synthesis of 1,3,4-oxadiazoles from tertiary amines in one step has been described. The one-pot reactions involving (N-isocyanimine)triphenylphosphorane, tertiary amines, and carboxylic acids resulted in the formation of 1,3,4-oxadiazoles in moderate to good yields .
  • Results or Outcomes: The preliminary biological evaluation demonstrated that compound 4f inhibited hepatoma cells efficiently, suggesting potentially broad applications of the approach for synthesis and medicinal chemistry .

properties

IUPAC Name

2-tert-butyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-6(2,3)5-8-7-4-9-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETCKKFZFOFBSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20464983
Record name 2-tert-butyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyl-1,3,4-oxadiazole

CAS RN

251540-53-1
Record name 2-tert-butyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
10
Citations
CA Wu, HH Chou, CH Shih, FI Wu, CH Cheng… - Journal of Materials …, 2012 - pubs.rsc.org
Two m-terphenyloxadiazole-based electron transporting materials, bis(2-tert-butyl-1,3,4-oxadiazole-5-diyl)-3,3′-m-terphenyl (tOXD-mTP) and bis(2-(4-tert-butylphenyl)-1,3,4-…
Number of citations: 29 pubs.rsc.org
T Inoue, K Ito, T Tozaka, S Hatakeyama… - Archives of biochemistry …, 2003 - Elsevier
Prolyl aminopeptidase from Serratia marcescens hydrolyzed x–β-naphthylamides (x=prolyl, alanyl, sarcosinyl, l-α-aminobutylyl, and norvalyl), which suggested that the enzyme has a …
Number of citations: 25 www.sciencedirect.com
K Ohmoto, T Yamamoto, M Okuma… - Journal of medicinal …, 2001 - ACS Publications
5-Amino-2-phenylpyrimidin-6-ones, some of their desamino derivatives, and miscellaneous derivatives were synthesized and biologically evaluated on both in vitro activity and oral …
Number of citations: 87 pubs.acs.org
CH Shih, P Rajamalli, CA Wu, WT Hsieh… - ACS Applied Materials …, 2015 - ACS Publications
Three m-terphenyl oxadiazole derivatives, 3,3″-bis(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)-1,1′:3′,1″-terphenyl (4PyOXD), 3,3″-bis(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)-1,1′:3′,1…
Number of citations: 51 pubs.acs.org
BC Kim, KY Kim, HB Lee, H Shin - Organic Process Research & …, 2008 - ACS Publications
(4S)-N-Boc-4-fluoro-l-proline methyl ester (4) was prepared from the following sequence of reactions: esterification of trans-4-hydroxy-l-proline (2), Boc protection, and fluorination by …
Number of citations: 25 pubs.acs.org
Q Zhang, B Wang, J Tan, G Mu, W Yi, X Lv… - Journal of Materials …, 2017 - pubs.rsc.org
Optimized electron-transport material based on m -terphenyl-diphenylphosphine oxide with the harmonious compatibility of high ET and electron mobilit ... - Journal of Materials …
Number of citations: 32 pubs.rsc.org
Y Xu, Y Nakajima, K Ito, H Zheng, H Oyama… - Journal of molecular …, 2008 - Elsevier
A new inhibitor, H-Ala-Ile-pyrrolidin-2-yl boronic acid, was developed as an inhibitor against prolyl tripeptidyl aminopeptidase with a K i value of 88.1 nM. The structure of the prolyl …
Number of citations: 16 www.sciencedirect.com
Z Dong, S Yang, Z Zhang, C Tang, Y Kan, L Yao - Process Biochemistry, 2022 - Elsevier
Prolyl aminopeptidase (PAP, EC 3.4.11.5), belonging to S33 family within the SC clan of serine peptidases, is an exopeptidase that specifically removes proline from the N-terminus of …
Number of citations: 1 www.sciencedirect.com
芳本忠 - 化学と生物, 2012 - jstage.jst.go.jp
筆者は 2010 年 37 年間勤めた長崎大学薬学部を定年退職した. この間一貫してプロリン特異性ペプチダーゼの研究を続け, 基礎と応用にわずかではあるが関与できた. 同時に長崎は出島で象徴され…
Number of citations: 4 www.jstage.jst.go.jp
伊藤潔, 中嶋義隆, 田中信忠, 芳本忠 - 生化学, 2009 - jbsoc.or.jp
生体内のタンパク質の分解は, 消化器系などで胃の酸性で変性を受けた後にトリプシンなどの種々のエンドペプチダーゼによって分解する系や, ユビキチン化を介してプロテアソームで分解される系の…
Number of citations: 3 www.jbsoc.or.jp

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